- Preparation of azaheterocyclic compounds for treating fibrosis diseases, China, , ,
Cas no 92822-03-2 (4-(4-fluorophenyl)methylpiperidine hydrochloride)

92822-03-2 structure
Nome do Produto:4-(4-fluorophenyl)methylpiperidine hydrochloride
N.o CAS:92822-03-2
MF:C12H17ClFN
MW:229.721485853195
MDL:MFCD03840140
CID:858992
PubChem ID:17039492
4-(4-fluorophenyl)methylpiperidine hydrochloride Propriedades químicas e físicas
Nomes e Identificadores
-
- 4-(4-FLUOROBENZYL)PIPERIDINE HYDROCHLORIDE
- 4-(4-FLUORO-BENZYL)-PIPERIDINE HYDROCHLORIDE
- 4-(4-Fluorobenzyl)piperidine HCl
- Piperidine, 4-[(4-fluorophenyl)methyl]-, hydrochloride (9CI)
- 4-(p-Fluorobenzyl)piperidine hydrochloride
- 92822-03-2
- 4-(4-Fluorobenzyl)piperidine hydrochloride, AldrichCPR
- 4-(4-FLUOROBENZYL)PIPERIDINE HYDROCHLORIDE Salt
- CHEMBL1204355
- 4-(4-fluorophenylmethyl)piperidine HCl salt
- PD181765
- DB-014359
- DB-106003
- 4-(4-Fluorobenzyl)piperidineHydrochloride
- DL-0726
- AKOS015891419
- A1-50279
- AR1826
- 193357-52-7
- 4-(4-fluorobenzyl)-piperidine hydrochloride
- CS-0045397
- F9995-3600
- OJKWWANXBGLGQN-UHFFFAOYSA-N
- 4-(4'-FLUOROBENZYL)PIPERIDINE HYDROCHLORIDE
- 4-[(4-fluorophenyl)methyl]piperidine;hydrochloride
- DTXSID30588780
- EN300-1215324
- 4-[(4-Fluorophenyl)methyl]piperidine--hydrogen chloride (1/1)
- SY046053
- Piperidine, 4-[(4-fluorophenyl)methyl]-, hydrochloride
- 4-[(4-fluorophenyl)methyl]piperidine Hydrochloride
- AB16392
- C12H17ClFN
- SCHEMBL4247331
- MFCD03840140
- 4-(4-fluorophenyl)methylpiperidine hydrochloride
-
- MDL: MFCD03840140
- Inchi: 1S/C12H16FN.ClH/c13-12-3-1-10(2-4-12)9-11-5-7-14-8-6-11;/h1-4,11,14H,5-9H2;1H
- Chave InChI: OJKWWANXBGLGQN-UHFFFAOYSA-N
- SMILES: Cl.FC1C=CC(CC2CCNCC2)=CC=1
Propriedades Computadas
- Massa Exacta: 229.10300
- Massa monoisotópica: 229.1033554g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 1
- Contagem de aceitadores de ligações de hidrogénio: 1
- Contagem de Átomos Pesados: 15
- Contagem de Ligações Rotativas: 2
- Complexidade: 158
- Contagem de Unidades Ligadas Covalentemente: 2
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Superfície polar topológica: 12Ų
Propriedades Experimentais
- PSA: 12.03000
- LogP: 3.49860
4-(4-fluorophenyl)methylpiperidine hydrochloride Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
TRC | F247706-100mg |
4-[(4-Fluorophenyl)methyl]piperidine Hydrochloride |
92822-03-2 | 100mg |
$ 50.00 | 2022-06-05 | ||
Enamine | EN300-1215324-1.0g |
4-[(4-fluorophenyl)methyl]piperidine hydrochloride |
92822-03-2 | 95% | 1g |
$145.0 | 2023-05-01 | |
SHENG KE LU SI SHENG WU JI SHU | sc-289513-1g |
4-(4-Fluoro-benzyl)-piperidine hydrochloride, |
92822-03-2 | 1g |
¥737.00 | 2023-09-05 | ||
Life Chemicals | F9995-3600-5g |
4-[(4-fluorophenyl)methyl]piperidine hydrochloride |
92822-03-2 | 95%+ | 5g |
$96.0 | 2023-09-05 | |
Life Chemicals | F9995-3600-0.5g |
4-[(4-fluorophenyl)methyl]piperidine hydrochloride |
92822-03-2 | 95%+ | 0.5g |
$30.0 | 2023-09-05 | |
Life Chemicals | F9995-3600-1g |
4-[(4-fluorophenyl)methyl]piperidine hydrochloride |
92822-03-2 | 95%+ | 1g |
$32.0 | 2023-09-05 | |
Enamine | EN300-1215324-2.5g |
4-[(4-fluorophenyl)methyl]piperidine hydrochloride |
92822-03-2 | 95% | 2.5g |
$287.0 | 2023-05-01 | |
Chemenu | CM120296-10g |
4-(4-Fluorobenzyl)piperidine Hydrochloride |
92822-03-2 | 95% | 10g |
$199 | 2021-08-06 | |
abcr | AB216374-1 g |
4-(4-Fluorobenzyl)piperidine hydrochloride; 95% |
92822-03-2 | 1g |
€101.10 | 2023-02-05 | ||
abcr | AB216374-25 g |
4-(4-Fluorobenzyl)piperidine hydrochloride; 95% |
92822-03-2 | 25g |
€640.00 | 2023-02-05 |
4-(4-fluorophenyl)methylpiperidine hydrochloride Método de produção
Método de produção 1
Condições de reacção
1.1 Reagents: Hydrochloric acid Solvents: Ethyl acetate ; overnight, rt
Referência
Método de produção 2
Condições de reacção
1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ; 1 h, 25 °C
Referência
- Synthesis method of nitrogen-containing heterocyclic compounds and intermediates obtaining by photochemical reaction, China, , ,
Método de produção 3
Condições de reacção
1.1 Reagents: Acetic acid , Hydrogen Catalysts: Palladium Solvents: Methanol ; 4 h, 40 - 50 psi, rt
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether ; rt
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether ; rt
Referência
- Preparation of piperidinylcarbonyl- and piperazinylcarbonylindolylglyoxylates and -amides as inhibitors of p38-α kinase, World Intellectual Property Organization, , ,
Método de produção 4
Condições de reacção
1.1 Reagents: Hydrogen , Hydrochloric acid , Sulfuric acid Catalysts: Palladium Solvents: Ethanol , Water ; 10 bar, 30 °C; 10 bar, 60 °C
Referência
- Convenient, benign and scalable synthesis of 2- and 4-substituted benzylpiperidinesEuropean Journal of Organic Chemistry, 2004, (17), 3623-3632,
Método de produção 5
Condições de reacção
Referência
- N-[3-(4-benzylpiperidin-1-yl)propyl]urea compounds, process for producing the same and use thereof for anti-AIDS drugs, World Intellectual Property Organization, , ,
Método de produção 6
Condições de reacção
1.1 Reagents: Acetic acid , Hydrogen Catalysts: Palladium Solvents: Methanol ; 4 h, 40 - 50 psi, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; rt
Referência
- Preparation of aroylpiperidines and -piperazines as inhibitors of p38 kinase., World Intellectual Property Organization, , ,
Método de produção 7
Condições de reacção
Referência
- Preparation of N-aryl-N-(heterocyclylalkyl)piperidinecarboxamides as CCR5 antagonists, World Intellectual Property Organization, , ,
Método de produção 8
Condições de reacção
Referência
- Preparation of heterocyclic piperidines as modulators of chemokine receptor activity, World Intellectual Property Organization, , ,
Método de produção 9
Condições de reacção
1.1 Reagents: Acetic acid , Hydrogen Catalysts: Palladium Solvents: Methanol ; 4 h, 40 - 50 psi, rt
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether
Referência
- Preparation of 5-[4-benzylpiperidinyl(piperazinyl)]-indolecarboxamides as inhibitors of p38 kinase, World Intellectual Property Organization, , ,
Método de produção 10
Condições de reacção
Referência
- Preparation of imidazolylbenzene compounds and use thereof as medicines, World Intellectual Property Organization, , ,
Método de produção 11
Método de produção 12
Condições de reacção
1.1 Reagents: Acetyl chloride Solvents: Tetrahydrofuran
1.2 Reagents: Cuprous cyanide , Magnesium Solvents: Tetrahydrofuran
1.3 Reagents: Water
1.4 Reagents: Ammonium chloride Solvents: Water
1.5 Solvents: Dichloromethane
1.6 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate
1.7 Reagents: Hydrochloric acid Solvents: Acetic acid
1.8 Solvents: Water
1.9 Solvents: Diethyl ether
1.10 Reagents: Potassium hydroxide
1.11 Solvents: Diethyl ether
1.12 Reagents: Hydrochloric acid
1.2 Reagents: Cuprous cyanide , Magnesium Solvents: Tetrahydrofuran
1.3 Reagents: Water
1.4 Reagents: Ammonium chloride Solvents: Water
1.5 Solvents: Dichloromethane
1.6 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate
1.7 Reagents: Hydrochloric acid Solvents: Acetic acid
1.8 Solvents: Water
1.9 Solvents: Diethyl ether
1.10 Reagents: Potassium hydroxide
1.11 Solvents: Diethyl ether
1.12 Reagents: Hydrochloric acid
Referência
- Synthesis and resolution of racemic eliprodil and evaluation of the enantiomers of eliprodil as NMDA receptor antagonistsBioorganic & Medicinal Chemistry Letters, 2000, 10(12), 1377-1380,
Método de produção 13
Condições de reacção
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 12 h, 60 psi, rt
Referência
- 4-Hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine: A Novel, Potent, and Selective NR1/2B NMDA Receptor AntagonistJournal of Medicinal Chemistry, 1999, 42(15), 2993-3000,
Método de produção 14
Condições de reacção
1.1 Reagents: Hydrochloric acid Solvents: Ethyl acetate ; 1 h, rt
Referência
- CCR5 antagonists as anti-HIV-1 agents. Part 3: Synthesis and biological evaluation of piperidine-4-carboxamide derivativesBioorganic & Medicinal Chemistry, 2004, 13(2), 397-416,
Método de produção 15
Condições de reacção
1.1 Reagents: Hydrogen Catalysts: Acetic acid , Palladium Solvents: Methanol ; 4 h, 40 - 50 psi, rt
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether ; rt
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether ; rt
Referência
- Preparation of indolylcarboxamide derivatives as inhibitors of p38 kinase, United States, , ,
Método de produção 16
Condições de reacção
1.1 Reagents: Hydrochloric acid Solvents: Ethyl acetate ; 1 h, rt
Referência
- Preparation of N-aryl-N-(heterocyclylalkyl)piperidinecarboxamides as CCR5 antagonists, Canada, , ,
Método de produção 17
Condições de reacção
1.1 Reagents: Hydrogen Catalysts: Palladium , Carbon Solvents: Acetic acid , Water ; 1 h, 1 bar, 60 °C
Referência
- Hydrogenation of a 4-benzylpyridine derivative over supported precious metal catalystsApplied Catalysis, 2004, 269(1-2), 249-253,
Método de produção 18
Condições de reacção
Referência
- A Practical Synthesis of 4-(Substituted-benzyl)piperidines and (±)-3-(Substituted-benzyl)pyrrolidines via a Wittig ReactionJournal of Organic Chemistry, 1999, 64(10), 3763-3766,
Método de produção 19
Condições de reacção
Referência
- Ketanserin analogs: structure-affinity relationships for 5-HT2 and 5-HT1C serotonin receptor bindingJournal of Medicinal Chemistry, 1992, 35(26), 4903-10,
Método de produção 20
Condições de reacção
Referência
- Synthesis, calcium-channel-blocking activity, and antihypertensive activity of 4-(diarylmethyl)-1-[3-(aryloxy)propyl]piperidines and structurally related compoundsJournal of Medicinal Chemistry, 1991, 34(10), 3011-22,
4-(4-fluorophenyl)methylpiperidine hydrochloride Raw materials
- P-fluorobenzyl chloride
- 4-(4-Fluorobenzoyl)pyridine
- 1-Piperidinecarboxylic acid, 4-[(4-fluorophenyl)methylene]-,1,1-dimethylethyl ester
- 1-Piperidinecarboxylic acid, 4-[(4-fluorophenyl)methyl]-,1,1-dimethylethyl ester
- Pyridine, 4-[(4-fluorophenyl)methyl]-
- Piperidine, 4-[(4-fluorophenyl)methyl]-1-(phenylmethyl)-, hydrochloride
4-(4-fluorophenyl)methylpiperidine hydrochloride Preparation Products
4-(4-fluorophenyl)methylpiperidine hydrochloride Literatura Relacionada
-
María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
-
Xuesong Tan,Weiping Deng,Mi Liu,Qinghong Zhang,Ye Wang Chem. Commun., 2009, 7179-7181
-
4. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
92822-03-2 (4-(4-fluorophenyl)methylpiperidine hydrochloride) Produtos relacionados
- 37656-48-7(4-(4-Fluorophenyl)piperidine)
- 676495-94-6(3-(4-Fluorophenyl)piperidine)
- 202126-85-0(4-[(3-fluorophenyl)methyl]piperidine)
- 92822-02-1(4-(4-Fluorobenzyl)piperidine)
- 382637-47-0(3-(4-Fluorobenzyl)piperidine)
- 193220-17-6(3-[(4-fluorophenyl)methyl]pyrrolidine)
- 275815-80-0((3S)-3-[(4-fluorophenyl)methyl]piperidine)
- 104774-88-1(4-(3-Fluorophenyl)piperidine)
- 412310-88-4(4-(3,5-Difluorophenyl)piperidine)
- 795261-46-0(3-(3-Fluorophenyl)methylpiperidine)
Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:92822-03-2)4-(4-fluorophenyl)methylpiperidine hydrochloride

Pureza:99%
Quantidade:25g
Preço ($):319.0